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molecular formula C6H4ClFO B1350553 3-Chloro-2-fluorophenol CAS No. 2613-22-1

3-Chloro-2-fluorophenol

Cat. No. B1350553
M. Wt: 146.54 g/mol
InChI Key: PCHPYNHSMSAJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569258B2

Procedure details

728 g of 3-chloro-2-fluoroaniline was added to a reactor having 6,860 g of 30.6% sulfuric acid placed therein, followed by stirring for 30 minutes at 80° C. Thereafter, the mixture was cooled to −10° C., and 952 g of a 37.0% sodium nitrite aqueous solution was added dropwise thereto over 90 minutes in a temperature range of −10 to −5° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was added to another reactor having 4,100 g of 51.2% sulfuric acid, 1,500 g of copper sulfate and 3,000 mL of toluene placed therein over 6 hours in a temperature range of 80 to 85° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was cooled to a temperature range of 70 to 75° C. and left at rest to separate into two layers, i.e., an organic layer and an aqueous layer, and the organic layer was collected. The aqueous layer was cooled to 20° C., and copper sulfate was filtered off, followed by extracting with 1,200 mL toluene twice. The organic layer obtained by extraction was washed with 700 mL of water and subjected to fractional distillation to obtain 300 g of 3-chloro-2-fluorophenol (b5). The compound had a boiling point of 60 to 62° C./1 mmHg.
Quantity
728 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.S(=O)(=O)(O)[OH:11].N([O-])=O.[Na+]>S([O-])([O-])(=O)=O.[Cu+2].C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([F:9])=[C:4]([OH:11])[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
728 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to −10° C.
WAIT
Type
WAIT
Details
over 90 minutes in a temperature range of −10 to −5° C.
Duration
90 min
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes in that temperature range
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added to another reactor
WAIT
Type
WAIT
Details
over 6 hours in a temperature range of 80 to 85° C.
Duration
6 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes in that temperature range
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to a temperature range of 70 to 75° C.
WAIT
Type
WAIT
Details
left at rest
CUSTOM
Type
CUSTOM
Details
to separate into two layers, i.e.
CUSTOM
Type
CUSTOM
Details
an organic layer and an aqueous layer, and the organic layer was collected
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
copper sulfate was filtered off
EXTRACTION
Type
EXTRACTION
Details
by extracting with 1,200 mL toluene twice
CUSTOM
Type
CUSTOM
Details
The organic layer obtained by extraction
WASH
Type
WASH
Details
was washed with 700 mL of water
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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